

Demethoxyfumitremorgin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethoxyfumitremorgin C*

Cat. No.: B15543148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Demethoxyfumitremorgin C** (DMFTC), a mycotoxin with significant potential in cancer research. This document outlines its chemical properties, biological activity, and the molecular pathways it influences, with a focus on its application in oncology. Detailed experimental methodologies are provided to facilitate further investigation into its therapeutic potential.

Core Compound Data

Demethoxyfumitremorgin C is an indole alkaloid and a secondary metabolite produced by fungi of the *Aspergillus* genus. Its chemical and physical properties are summarized below.

Property	Value
CAS Number	111768-16-2 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₂ [2] [4] [5]
Molecular Weight	349.43 g/mol [2] [4] [7]

Mechanism of Action and Biological Activity

Demethoxyfumitremorgin C has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, it is a

potent inhibitor of the Breast Cancer Resistance Protein (BCRP), a key transporter involved in multidrug resistance.

Induction of Apoptosis and Cell Cycle Arrest in Prostate Cancer

Studies on human prostate cancer cells (PC3) have revealed that DMFTC inhibits cell proliferation by inducing G1 phase cell cycle arrest and apoptosis.^{[1][7]} This is achieved through the activation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.^{[1][7]} The upregulation of p53 and p21 leads to a decrease in the expression of G1-phase-associated proteins, including cyclin D, cyclin E, Cdk2, and Cdk4.^{[1][7]}

The apoptotic effects of DMFTC are mediated through both the intrinsic (mitochondrial) and extrinsic pathways.^{[2][3]} This involves the downregulation of anti-apoptotic proteins such as Ras, PI3K, Akt, Bcl-xL, and Bcl-2, and the upregulation of the pro-apoptotic protein Bax.^{[2][3]} Consequently, DMFTC activates caspase-3, -8, and -9, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.^{[2][3]}

Inhibition of Breast Cancer Resistance Protein (BCRP/ABCG2)

Demethoxyfumitremorgin C and its analogs are potent and specific inhibitors of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.^{[4][8]} BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents from cancer cells. By inhibiting BCRP, DMFTC can reverse multidrug resistance and enhance the efficacy of conventional anti-cancer drugs.^[4]

Signaling Pathways

The signaling cascade initiated by **Demethoxyfumitremorgin C** in prostate cancer cells, leading to apoptosis and cell cycle arrest, is depicted below.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Demethoxyfumitremorgin C** in prostate cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of **Demethoxyfumitremorgin C**.

Western Blot Analysis for Cell Cycle and Apoptotic Proteins

This protocol is for the detection of proteins such as p53, p21, Cyclin D, Cyclin E, Cdk2, and Cdk4.

- Cell Lysis:
 - Treat cells with DMFTC at desired concentrations and time points.
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Protein Transfer:
 - Denature protein samples by boiling in Laemmli sample buffer.
 - Load equal amounts of protein onto an SDS-polyacrylamide gel.
 - Separate proteins by electrophoresis.
 - Transfer separated proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.

- Detection:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Use a loading control, such as β -actin, to ensure equal protein loading.

Flow Cytometry for Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

- Cell Preparation:
 - Treat cells with DMFTC and harvest at desired time points.
 - Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing.
 - Store fixed cells at -20°C for at least 2 hours.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove ethanol.
 - Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition and Analysis:

- Analyze the stained cells using a flow cytometer.
- Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Annexin V/Propidium Iodide Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Preparation:

- Treat cells with DMFTC and harvest.
- Wash cells twice with cold PBS.

- Staining:

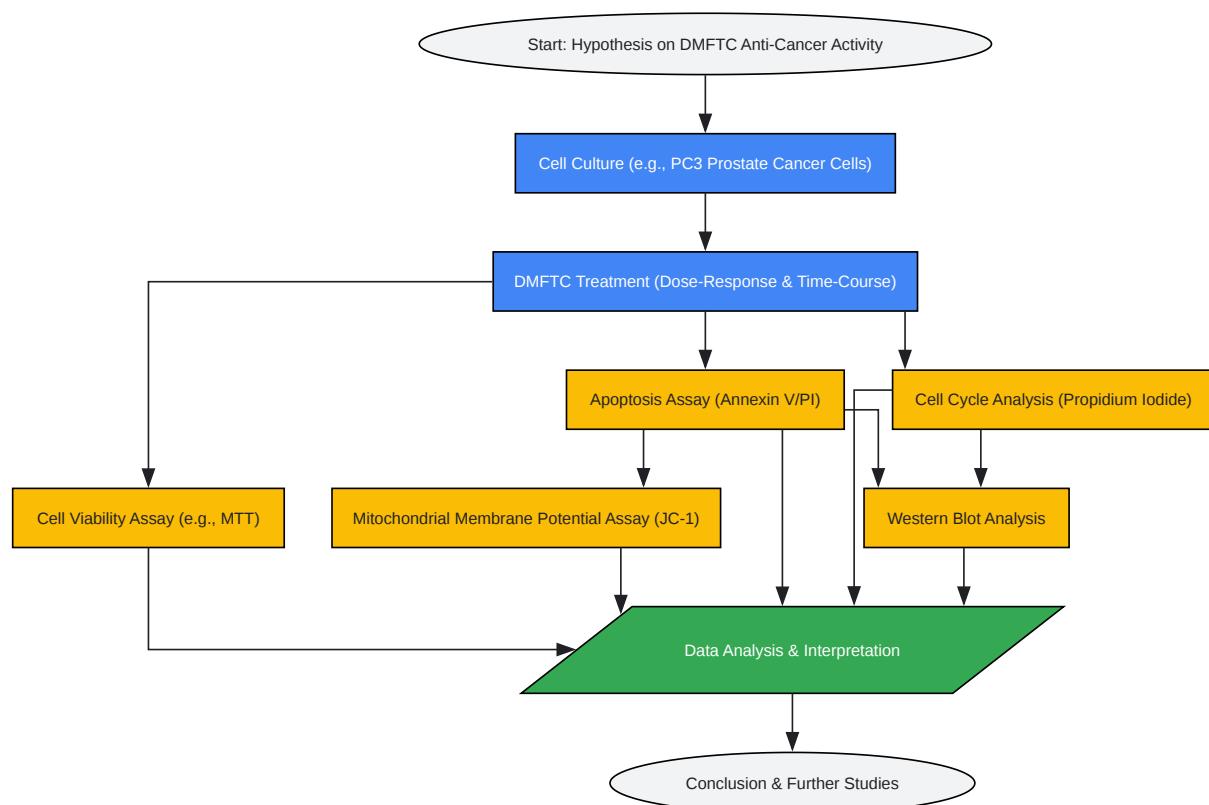
- Resuspend cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
- Incubate in the dark for 15 minutes at room temperature.

- Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry immediately after staining.
- Viable cells are negative for both Annexin V and PI.
- Early apoptotic cells are Annexin V positive and PI negative.
- Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay

This protocol utilizes the JC-1 dye to assess changes in mitochondrial membrane potential.


- Cell Preparation and Staining:

- Culture cells in a suitable plate or dish.
- Treat cells with DMFTC as required. Include a positive control (e.g., CCCP) to induce mitochondrial depolarization.
- Remove the culture medium and wash the cells with a suitable buffer.
- Add JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

- Analysis:
 - Wash the cells to remove the staining solution.
 - Analyze the cells using a fluorescence microscope or a flow cytometer.
 - In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains as monomers and emits green fluorescence.
 - The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Experimental Workflow

The logical flow for investigating the anti-cancer effects of **Demethoxyfumitremorgin C** is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying DMFTC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- To cite this document: BenchChem. [Demethoxyfumitremorgin C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543148#demethoxyfumitremorgin-c-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com